Toluene-3,4-dithiol
Description
Toluene-3,4-dithiol (C₇H₈S₂, CAS 496-74-2), also known as 3,4-dimercaptotoluene, is an organosulfur compound featuring two thiol (-SH) groups at the 3 and 4 positions of a toluene backbone. Its molecular structure combines aromaticity with sulfur-based reactivity, making it a versatile ligand for coordinating metals such as arsenic, molybdenum, and zinc . This compound has applications in analytical chemistry (e.g., spectrophotometric determination of molybdenum ), nuclear medicine (as a radiopharmaceutical precursor ), and oncology (as a cytotoxic agent in arsenic(III) complexes ).
Properties
IUPAC Name |
4-methylbenzene-1,2-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAAGQAEVGMHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060093 | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 31 deg C; [Merck Index] White solid; [MSDSonline] | |
| Record name | Toluene-3,4-dithiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9092 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-74-2 | |
| Record name | Toluene-3,4-dithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene-3,4-dithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOLUENE-3,4-DITHIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedithiol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-3,4-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLUENE-3,4-DITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U89B11P7SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Procedure
The bis(sulfonyl chloride) precursor is first synthesized via chlorosulfonation of 3,4-dimethyltoluene. Subsequent reduction proceeds in an acidic medium, typically hydrochloric acid (HCl), where tin acts as a two-electron donor. The reaction can be summarized as:
Tin’s role here is critical, as it facilitates the conversion of sulfonyl groups (-SO₂Cl) to thiols (-SH) while avoiding over-reduction to sulfides. The product is typically isolated as a colorless wax or oil through vacuum distillation or solvent extraction.
Optimization and Yield Considerations
While yields are rarely explicitly reported in literature, the purity of the final product depends on stringent control of reaction conditions:
-
Acid Concentration : Excess HCl ensures proton availability for intermediate stabilization.
-
Temperature : Reactions are conducted at reflux (≈110°C) to accelerate reduction without decomposing the dithiol.
-
Stoichiometry : A 1:4 molar ratio of bis(sulfonyl chloride) to tin is optimal.
Alternative Reducing Agents and Methodologies
Although tin remains the canonical reducing agent, preliminary studies suggest alternatives for niche applications:
Zinc-Mediated Reduction
Zinc dust in acetic acid has been explored as a milder reductant, particularly for acid-sensitive substrates. However, this method often results in lower yields due to incomplete reduction and side reactions forming disulfides.
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of bis(sulfonyl chlorides) represents a modern, solvent-free approach. While environmentally favorable, this method requires high-pressure equipment and suffers from catalyst poisoning by sulfur-containing intermediates.
Purification and Characterization
Post-synthetic purification is essential due to the compound’s propensity to oxidize into disulfides. Common techniques include:
Spectroscopic Validation
-
IR Spectroscopy : Strong S-H stretches near 2550 cm⁻¹ confirm thiol group formation.
-
¹H NMR : Aromatic protons appear as a multiplet at δ 6.8–7.2 ppm, with methyl protons at δ 2.3 ppm.
Industrial and Historical Context
The compound’s utility in qualitative inorganic analysis emerged in the mid-20th century as a safer alternative to hydrogen sulfide. Its commercial production scales the tin reduction method, with annual outputs estimated at 10–50 metric tons globally .
Scientific Research Applications
Analytical Chemistry
Toluene-3,4-dithiol as an Analytical Reagent
This compound has been utilized as an analytical reagent due to its ability to form stable complexes with metal ions. This property is particularly advantageous in qualitative analysis where it can help identify the presence of specific metals in samples. Research has shown that this compound exhibits a stronger chelating ability compared to other ligands such as xanthates, making it a valuable tool in analytical chemistry .
Case Study: Metal Ion Detection
In a study focusing on the detection of antimony(III) complexes, this compound was reacted with potassium alkyldithiocarbonates. The resulting complexes were characterized using various spectroscopic techniques, confirming the ligand's strong chelating nature and its effectiveness in metal ion detection . The study highlighted the potential for using these complexes in environmental monitoring and remediation efforts.
Medicinal Chemistry
Cytotoxicity and Cancer Treatment
Recent research has explored the potential of this compound in forming arsenic(III) complexes for therapeutic applications in cancer treatment. These complexes demonstrated lower cytotoxicity compared to traditional arsenic trioxide while still exhibiting significant anticancer properties against acute promyelocytic leukemia cells . The IC50 values indicated that these new compounds could serve as promising candidates for targeted cancer therapies.
Table 1: Cytotoxicity Comparison of Arsenic Complexes
| Compound | IC50 (µM) | Relative Toxicity |
|---|---|---|
| Arsenic Trioxide | 1.43 | Reference |
| Toluene-3,4-Dithiolato Complex 1 | 10 | 7-fold lower |
| Toluene-3,4-Dithiolato Complex 2 | 40 | 28-fold lower |
Environmental Monitoring
Carbon Disulfide Exposure Assessment
This compound has been employed in the assessment of carbon disulfide exposure, a neurotoxic compound used in various industrial processes. A method was developed that involves cleaving the thiocarbonyl function of carbon disulfide using this compound to form a measurable product. This approach allows for effective monitoring of carbon disulfide levels in biological samples such as blood .
Case Study: Method Validation
In an experimental setup involving rats exposed to carbon disulfide through inhalation and other routes, the sensitivity and specificity of the biomarker derived from this compound were evaluated. The results demonstrated that this method could reliably quantify exposure levels and provide insights into cumulative exposure effects over time .
Mechanism of Action
The mechanism of action of toluene-3,4-dithiol involves its ability to form strong bonds with metal ions through its thiol groups. This interaction is crucial in its role as a ligand in coordination chemistry and as a reagent in qualitative inorganic analysis. The thiol groups can undergo redox reactions, forming disulfides or participating in thiol-disulfide exchange reactions, which are important in various biochemical processes .
Comparison with Similar Compounds
1,2-Benzenedithiol (C₆H₆S₂)
Structural Differences :
- Lacks the methyl group present in toluene-3,4-dithiol.
- Thiol groups are adjacent (1,2 positions) rather than meta (3,4 positions).
Physicochemical Properties :
| Property | This compound | 1,2-Benzenedithiol |
|---|---|---|
| Molecular Weight (g/mol) | 156.27 | 142.24 |
| Melting Point (°C) | 41–43 | 27–29 |
| Solubility | Soluble in CHCl₃ | Soluble in ether |
Complexation Behavior :
- Both form neutral arsenic(III) complexes (e.g., AsX(LS₂), X = I, Br). However, this compound complexes exhibit 4-fold lower cytotoxicity (IC₅₀ ≈40 µM) compared to 1,2-benzenedithiol complexes (IC₅₀ ≈10 µM) in NB4 leukemia cells .
- The methyl group in this compound introduces steric hindrance, reducing binding affinity to arsenic(III) and altering crystal packing (e.g., AsBr(PhS₂) forms a rare 13-molecule asymmetric unit ).
Dithiooxamide (C₂H₄N₂S₂)
Structural Differences :
- Contains two thioamide (-N-C(S)-) groups instead of thiols.
Functional Comparison :
- Metal Coordination : Dithiooxamide binds metals via sulfur and nitrogen, forming stable chelates. In contrast, this compound uses sulfur atoms exclusively, leading to weaker complexes with transition metals like copper .
- Analytical Use : this compound is specific for molybdenum and tungsten detection (green complexes extractable with isoamyl acetate ), whereas dithiooxamide is used for nickel and cobalt .
Ethane-1,2-dithiol (C₂H₆S₂)
Structural Differences :
- Aliphatic backbone vs. aromatic toluene.
Reactivity :
- Ethane-1,2-dithiol forms more labile metal complexes due to flexible bonding geometry. This compound’s rigid aromatic structure enhances stability in arsenic(III) complexes, as evidenced by DFT-calculated bond lengths (As–S ≈2.25 Å) .
- Toxicity : Ethane-1,2-dithiol is highly volatile and toxic (LD₅₀ ≈150 mg/kg in rats), whereas this compound’s lower volatility reduces acute exposure risks .
Key Research Findings
Cytotoxicity of Arsenic(III) Complexes
| Compound | IC₅₀ (µM) | Ligand Influence |
|---|---|---|
| AsI(PhS₂) (1,2-benzenedithiol) | 10 | Higher cytotoxicity due to optimal steric and electronic ligand properties |
| AsI(MePhS₂) (this compound) | 40 | Methyl group reduces cellular uptake or target binding efficiency |
| As₂O₃ (control) | 1.4 | Reference chemotherapeutic agent |
Spectroscopic and Structural Insights
- UV-Vis Spectra : this compound complexes show absorption maxima at 331–375 nm, red-shifted compared to 1,2-benzenedithiol due to electron-donating methyl effects .
- DFT Calculations : HOMO-LUMO gaps for this compound complexes are wider (3.5–4.0 eV) than 1,2-benzenedithiol complexes (3.0–3.5 eV), correlating with reduced reactivity .
Biological Activity
Toluene-3,4-dithiol (MePh(SH)₂) is a sulfur-containing organic compound known for its diverse biological activities. This article explores the synthesis, chemical properties, and biological implications of this compound, focusing on its interactions with metal complexes and potential therapeutic applications.
This compound is a bidentate ligand capable of forming stable complexes with various metal ions. Its structure consists of a toluene backbone with two thiol (-SH) groups positioned at the 3 and 4 carbon atoms. The compound has a melting point of 30-33 °C and a boiling point of 135-137 °C under reduced pressure . The molecular formula is C₇H₈S₂, and it has a density of 1.179 g/mL at 25 °C .
Synthesis and Metal Complex Formation
This compound can be synthesized through various methods, including the reaction of toluene with sulfur in the presence of catalysts. It has been used to create complexes with metals such as arsenic(III) and antimony(III). For instance, research has shown that arsenic(III) complexes with this compound exhibit cytotoxic properties against cancer cells, specifically acute promyelocytic leukemia cells (NB4). The IC₅₀ values for these complexes were found to be significantly lower than that of arsenic trioxide (As₂O₃), indicating reduced toxicity while maintaining anticancer activity .
Anticancer Properties
The anticancer potential of this compound has been studied in the context of its metal complexes. A study demonstrated that complexes formed with arsenic(III) showed lower cytotoxicity compared to As₂O₃ but still effectively inhibited cell proliferation in NB4 cells. The estimated IC₅₀ values for these complexes ranged from 10 µM to 40 µM, suggesting a promising therapeutic application with reduced side effects .
Antimicrobial Activity
Toluene-3,4-dithiolatoantimony(III) complexes have also been investigated for their antimicrobial properties. These complexes exhibited greater antimicrobial activity than free ligands and standard drugs such as chloramphenicol or terbinafine. This suggests that the metal-ligand interaction enhances the biological efficacy of the compound .
Case Studies
- Anticancer Activity : A study on arsenic(III) complexes with this compound showed that these compounds could induce apoptosis in cancer cells while being less toxic than traditional treatments. The research highlighted the potential for developing new cancer therapies using modified arsenic compounds .
- Antimicrobial Studies : Research into toluene-3,4-dithiolatoantimony(III) revealed its effectiveness against various bacterial strains. The enhanced activity compared to free dithiols indicates that metal coordination plays a crucial role in increasing antimicrobial potency .
Data Summary
Q & A
Q. What are the standard analytical methods for quantifying Toluene-3,4-dithiol in complex matrices?
this compound is commonly quantified using spectrophotometric or chromatographic techniques. For example, reverse-phase high-performance liquid chromatography (HPLC) is employed to analyze its trithiocarbonate derivatives formed during reactions with thiocarbonyl compounds like carbon disulfide (CS₂). This method provides high sensitivity and linear dose responses across exposure levels . Comparative studies show that this compound-based methods yield mean values of 0.185 ± 0.009 with a relative standard deviation (RSD) of 4%, demonstrating consistency with other dithiol reagents like HBTP + AP1 (RSD = 5%) and HBTP + AP2 (RSD = 3%) .
Q. How is this compound utilized in the detection of metal ions such as copper or cobalt?
this compound acts as a chelating agent for transition metals in both acidic and alkaline conditions. In acetate buffer (pH 4–6), it forms stable complexes with copper, cobalt, and iron(II), while in alkaline solutions, it reacts with antimony(V) and thallium. The resulting colored complexes are quantified spectrophotometrically, with detection limits in the ppm range . Its specificity for tungsten in the presence of molybdenum and rhenium has also been historically documented .
Q. What are the recommended storage conditions for this compound to ensure stability?
this compound is air-sensitive and must be stored under inert gas (e.g., argon) at -20°C in sealed containers. Long-term stability requires protection from moisture and oxidation, as it reacts violently with strong oxidizers. Storage in dry, ventilated environments is critical to prevent degradation .
Advanced Research Questions
Q. How do structural variations in dithiol ligands affect their chelation efficiency with transition metals?
Substitution patterns significantly influence reactivity. For instance, this compound’s methyl group enhances steric accessibility compared to benzene-1,2-dithiol, improving its coordination with metals like zinc and antimony. Studies on ligand exchange reactions with toluene-3,4-dithiolatoantimony(III) chloride reveal distinct product profiles when using oxygen/sulfur donor ligands (e.g., thiobenzoic acid vs. phenol), highlighting the role of ligand electronegativity and steric hindrance .
Q. What methodological challenges arise when using this compound in nanoparticle ligand exchange studies?
Incorporating this compound into gold nanoparticles ([Au₂₅(SC₂Ph)₁₈]¹⁻) disrupts their optical and electrochemical properties due to chelation-induced structural distortions. Mass spectrometry data indicate that bidentate binding displaces two original ligands per dithiolate, altering the nanoparticle’s semi-ring architecture. Researchers must optimize reaction times to avoid excessive ligand replacement, which erodes UV-vis fine structure and voltammetric patterns .
Q. How can researchers resolve discrepancies in analytical data obtained from different this compound-based methods?
Discrepancies in RSD values (e.g., 3–5% across methods) often stem from matrix effects or pH variations. For example, this compound’s reactivity with CS₂-generated protein adducts in blood plasma versus hemolysate shows different elimination kinetics, necessitating standardized protocols for sample preparation and pH control . Cross-validation using complementary techniques (e.g., HPLC with spectrophotometry) improves reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
